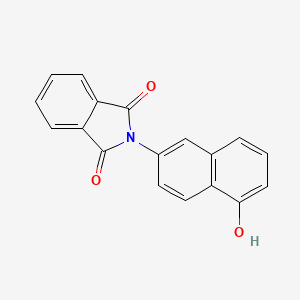
Oxadithiirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxadithiirane is a sulfur-containing heterocyclic compound with a three-membered ring structure. It is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of chemistry. The compound is characterized by the presence of two sulfur atoms and one oxygen atom in its ring, which contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxadithiirane can be synthesized through several methods. One common approach involves the photochemical rearrangement of sulfine. This process typically requires light at a wavelength of 313 ± 10 nm and is conducted in an argon matrix at very low temperatures, around 11 K . The reaction conditions are crucial to ensure the stability and formation of this compound.
Industrial Production Methods
While this compound is primarily synthesized in laboratory settings for research purposes, industrial production methods are not well-documented due to the compound’s instability and reactivity. The synthesis often requires highly controlled environments and specialized equipment to handle the low temperatures and specific light wavelengths needed for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Oxadithiirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into thiols or other sulfur-containing compounds.
Substitution: Substitution reactions can occur at the sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can yield sulfoxides and sulfones, while reduction reactions can produce thiols.
Applications De Recherche Scientifique
Oxadithiirane has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and stability of sulfur-containing heterocycles.
Biology: Research on this compound can provide insights into the behavior of sulfur compounds in biological systems.
Medicine: The compound’s unique properties make it a potential candidate for developing new pharmaceuticals and therapeutic agents.
Industry: Although not widely used in industrial applications, this compound’s reactivity makes it a valuable compound for studying chemical processes and developing new materials.
Mécanisme D'action
The mechanism by which oxadithiirane exerts its effects involves the interaction of its sulfur and oxygen atoms with various molecular targets. The compound can participate in redox reactions, where it either donates or accepts electrons. This redox activity is crucial for its reactivity and potential applications in different fields. The molecular pathways involved in these reactions often include the formation of reactive intermediates, which can further react to form stable products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxadithiirane can be compared with other sulfur-containing heterocycles, such as:
Dioxirane: A three-member
Propriétés
Numéro CAS |
488092-02-0 |
|---|---|
Formule moléculaire |
OS2 |
Poids moléculaire |
80.13 g/mol |
Nom IUPAC |
oxadithiirane |
InChI |
InChI=1S/OS2/c1-2-3-1 |
Clé InChI |
SUOONJXHCFVNRL-UHFFFAOYSA-N |
SMILES canonique |
O1SS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
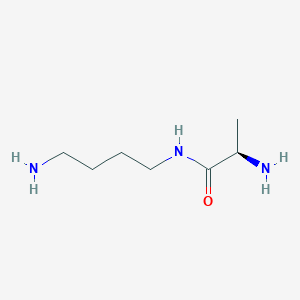
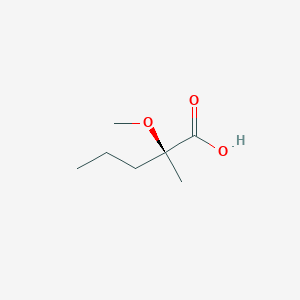
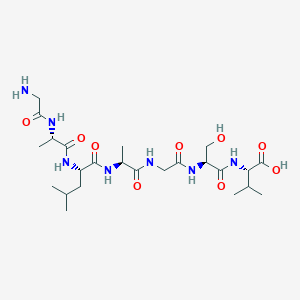
methylene]-](/img/structure/B14254214.png)
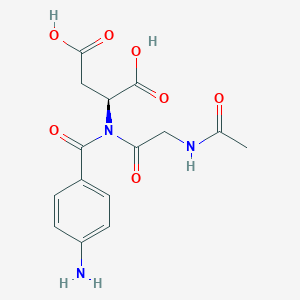
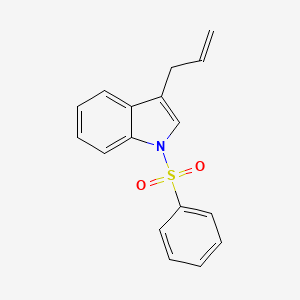
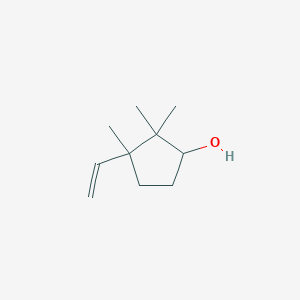
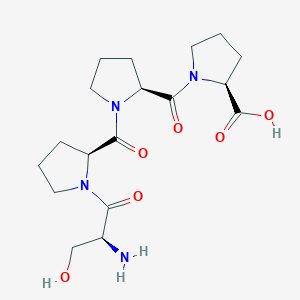
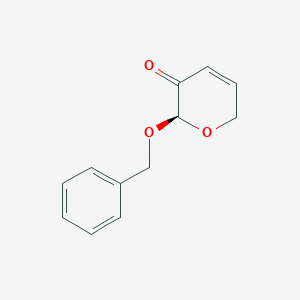
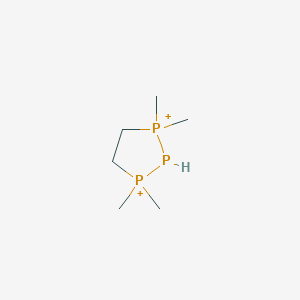
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
